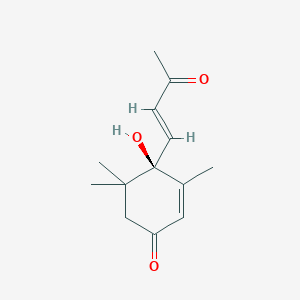
(6R)-dehydrovomifoliol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-dehydrovomifoliol is a dehydrovomifoliol that has R-configuration at the chiral centre. It is an enantiomer of a (6S)-dehydrovomifoliol.
Aplicaciones Científicas De Investigación
Application in Glioma Cell Research
The research study by Iser et al. (2015) focused on the modulation of genes in glioma progression by mesenchymal stem cells (MSCs). It highlighted the use of MSC-conditioned medium for treating tumor cells and emphasized the importance of validating reference genes for accurate gene expression analysis in C6 glioma cells. Although this study did not directly involve (6R)-dehydrovomifoliol, it provides insights into gene modulation in glioma cells, which could be relevant for studies investigating the effects of various compounds, including (6R)-dehydrovomifoliol, on glioma cells (Iser et al., 2015).
Application in DHFR Inhibitors Research
Agnieszka Wróbel and D. Drozdowska (2019) discussed the importance of dihydrofolate reductase (DHFR) in designing new anticancer drugs. They summarized studies on the design, synthesis, and structure-activity relationship of DHFR inhibitors, highlighting various methods and potential applications as anticancer agents. This comprehensive review provides a foundation for understanding the interaction and potential of (6R)-dehydrovomifoliol with DHFR-related pathways (Wróbel & Drozdowska, 2019).
Application in Glioma Classification and Biology
Karsy et al. (2017) discussed the role of several key players in glioma classification and biology, including isocitrate dehydrogenase 1 and 2 (IDH1/2), pointing toward individualized treatments for distinct molecular subtypes. Understanding the biology and classification of gliomas is essential when studying the impact of specific compounds like (6R)-dehydrovomifoliol on glioma treatment and progression (Karsy et al., 2017).
Application in Surface Chemistry of Amorphous Silica
The work of L. T. Zhuravlev (2000) focused on the surface chemistry of amorphous silica, discussing the importance of hydroxylation and the interaction of silica surfaces with various compounds. Though not directly related to (6R)-dehydrovomifoliol, this paper provides valuable insights into surface interactions, which could be beneficial for understanding the surface chemistry of different compounds, including (6R)-dehydrovomifoliol (Zhuravlev, 2000).
Propiedades
Nombre del producto |
(6R)-dehydrovomifoliol |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m0/s1 |
Clave InChI |
JJRYPZMXNLLZFH-GFUIURDCSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@@]1(/C=C/C(=O)C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



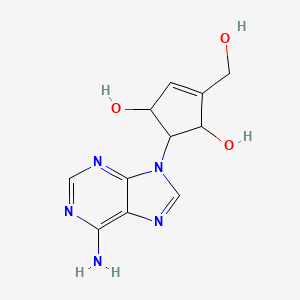
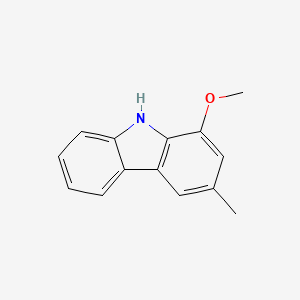




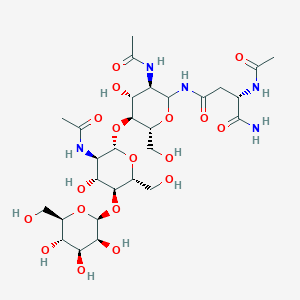


![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
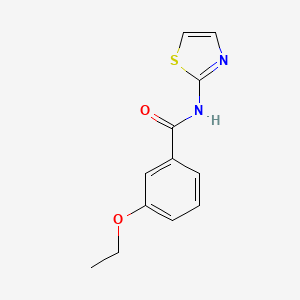
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)

